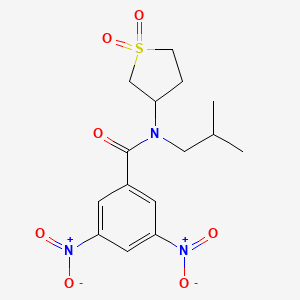

![molecular formula C24H29NO4 B2408612 2-[乙基({[(9H-芴-9-基)甲氧羰基})氨基]庚酸 CAS No. 1699536-35-0](/img/structure/B2408612.png)

2-[乙基({[(9H-芴-9-基)甲氧羰基})氨基]庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It has a molecular weight of 353.41 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of the molecule isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This provides a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C21H23NO4 and it has a molecular weight of 353.41 .科学研究应用

1. 受保护的β-氨基酸的合成

该化合物已用于 N-Fmoc 保护的 β-氨基酸的合成中。此过程涉及从市售的 N-Fmoc α-氨基酸开始的 Arndt-Eistert 协议,在两步中以高产率生成对映体纯的 N-Fmoc 保护的 β-氨基酸 (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998)。

2. 固相合成制备

该化合物在制备具有蛋白源性侧链的 N-Fmoc 保护的 β2-同系氨基酸中起着至关重要的作用,适用于大规模制备用于 β-肽的固相合成 Fmoc-β2hXaa-OH (Šebesta & Seebach, 2003)。

3. 碳纳米管的表面活性剂

N-芴-9-甲氧羰基保护的氨基酸(包括所讨论的化合物)已用作碳纳米管的表面活性剂。这些表面活性剂可转化为酶促活化的 CNT 表面活性剂,用于均匀的水性纳米管分散液 (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009)。

4. 自组装结构研究

由 Fmoc 修饰的脂族不带电的单一氨基酸(包括 Fmoc 保护的脂族氨基酸)形成的自组装结构已在不同条件下进行了研究,从而深入了解了新型自组装结构的设计 (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021)。

5. 低聚物的合成

该化合物已用于合成源自酰胺连接的神经氨酸类似物的低聚物,从而有效地合成了长度各异且表现出潜在生物学意义的低聚物 (Gregar & Gervay-Hague, 2004)。

作用机制

Target of Action

Similar compounds have been associated with targets such as the excitatory amino acid transporter (eaat), hydroxycarboxylic acid receptor (hcar), and free fatty acid receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and lipid metabolism.

Mode of Action

It’s known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the controlled addition of amino acids in peptide synthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the removal of the Fmoc group requires mildly basic conditions .

属性

IUPAC Name |

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLZSXFEWOLCFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)